One-Step Conversion to Butyl (S)-2-Hydroxybutanoate: Optimized Yield of 99% Under Copper(I)-Catalyzed Methylmagnesium Bromide Conditions
Butyl (2S)-oxirane-2-carboxylate (designated butyl (S)-2,3-epoxypropanoate in the primary literature) undergoes a one-step, regio- and stereoretentive conversion to butyl (S)-2-hydroxybutanoate using methylmagnesium bromide and a copper(I) catalyst. Under optimized conditions (CuI 0.15 mol equivalent, −78 °C, 15 minutes in anhydrous diethyl ether), the isolated yield reaches 220 mg (99%) from 200 mg of starting epoxide . This represents the highest-yielding entry among all catalyst/condition combinations tested. When CuCl (0.15 eq) or CuBr (0.15 eq) replaced CuI under otherwise identical conditions, yields dropped to 79% and 76%, respectively. Increasing the CuI loading to 0.75 eq reduced the yield to 41%, and omitting the catalyst entirely resulted in no isolable product . The one-step nature of this transformation – direct conversion of the epoxide to the hydroxy ester without isolation of intermediates – contrasts with multi-step approaches starting from (S)-2-hydroxybutyrolactone that require protection/deprotection sequences and produce lower overall yields [1]. Furthermore, alternative ester analogs (methyl, ethyl, tert-butyl) of oxirane-2-carboxylate would not directly produce the requisite n-butyl ester intermediate for pemafibrate synthesis, mandating additional transesterification steps that would compromise both yield and enantiomeric purity.
| Evidence Dimension | Isolated yield of butyl (S)-2-hydroxybutanoate from epoxypropanoate starting material |
|---|---|
| Target Compound Data | 220 mg (99% isolated yield); CuI 0.15 eq, −78 °C, 15 min, Et₂O solvent |
| Comparator Or Baseline | CuCl 0.15 eq: 177 mg (79%); CuBr 0.15 eq: 169 mg (76%); CuI 0.75 eq: 92 mg (41%); No catalyst: 0% (no product). Multi-step (S)-2-hydroxybutyrolactone route: overall yields not exceeding 85% across multiple steps [1]. |
| Quantified Difference | 99% yield vs. 76–79% with alternative copper sources (Δ = 20–23 percentage points); vs. 41% with excess CuI (Δ = 58 pp); vs. 0% with no catalyst (Δ = 99 pp) |
| Conditions | Anhydrous diethyl ether, 200 mg substrate scale; MeMgBr as nucleophile; Table 1 data from EP1908747 / Araki et al. Synthesis 2013 |
Why This Matters
For procurement, the 99% single-step yield directly translates to lower cost-per-kilogram of the downstream intermediate butyl (S)-2-hydroxybutanoate and ultimately pemafibrate API, making this specific (2S)-butyl ester epoxide the most atom-economical entry point into the synthetic route.
- [1] Yamazaki, Y.; Araki, T.; Koura, M.; Shibuya, K. A Practical Synthesis of the PPARα Agonist, (R)-K-13675, Starting from (S)-2-Hydroxybutyrolactone. Synthesis 2008, 2008(7), 1017–1022. DOI: 10.1055/s-2008-1032110. View Source
